molecular formula C12H9N3O4 B159303 4-(2,4-Dinitrobenzyl)pyridine CAS No. 1603-85-6

4-(2,4-Dinitrobenzyl)pyridine

Cat. No. B159303
CAS RN: 1603-85-6
M. Wt: 259.22 g/mol
InChI Key: ZMNNEUAACIBIEC-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrobenzyl)pyridine is an organic compound with the molecular formula C12H9N3O4 . It is used in organic synthesis and as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 4-(2,4-Dinitrobenzyl)pyridine involves an electrophilic aromatic substitution where nitration occurs to 2-benzylpyridine . This raises its pH level to 11 using dilute ammonia, yielding 2-(2’,4’-dinitrobenzyl)pyridine . The product is then recrystallized to produce the analytical sample .


Chemical Reactions Analysis

The preparation of 4-(2,4-Dinitrobenzyl)pyridine involves several steps, including the addition of sulfuric acid and benzylpyridine in an ice bath, followed by the addition of fuming nitric acid . After these additions, the mixture is allowed to stand at room temperature for 30 minutes, then heated in an 80°C water bath for 20 minutes .


Physical And Chemical Properties Analysis

4-(2,4-Dinitrobenzyl)pyridine is a white to yellow to green powder or crystal . Its melting point is between 90.0 to 94.0 °C .

Scientific Research Applications

Photochromic Material Development

4-(2,4-Dinitrobenzyl)pyridine: is used in the development of photochromic materials . These materials change color when exposed to light, and the compound’s ability to form stable, blue-colored compounds upon treatment with certain reagents makes it valuable in creating photochromic dyes and inks. This has potential applications in smart windows, sunglasses, and information storage systems.

Spectrophotometric Analysis

The compound’s color reactions are utilized in spectrophotometric analysis for detecting and quantifying other substances . By forming colored complexes with specific reagents, it can be used as a chromogenic agent in analytical chemistry, particularly in the detection of ions or molecules in a solution.

Intramolecular Proton Transfer Studies

Researchers use 4-(2,4-Dinitrobenzyl)pyridine to study intramolecular proton transfer mechanisms . The compound’s structure allows for the observation of proton transfer processes, which are fundamental to understanding chemical reactivity and catalysis in biological systems.

Organic Synthesis

This compound serves as a building block in organic synthesis . Its reactive sites make it a candidate for various chemical reactions, including electrophilic aromatic substitution, which is a key step in synthesizing complex organic molecules.

Chemical Education

Due to its interesting reactivity and color-changing properties, 4-(2,4-Dinitrobenzyl)pyridine is used in educational settings to demonstrate chemical principles . It provides a visual way to understand reactions and mechanisms, making it a useful tool in teaching organic chemistry.

Material Science Research

In material science, the compound’s photochromic and reactive properties are explored for creating new materials with specific optical characteristics . It can be incorporated into polymers or coatings to develop materials that respond to environmental stimuli.

Pharmaceutical Research

While not directly used in pharmaceuticals, 4-(2,4-Dinitrobenzyl)pyridine can be involved in the synthesis of drug intermediates . Its structural features can be leveraged to build pharmacologically active compounds.

Environmental Sensing

The compound’s sensitivity to light and its ability to undergo color change make it a candidate for developing sensors that can detect environmental changes . These sensors could potentially monitor UV radiation levels or detect pollutants in water.

Safety And Hazards

The compound is considered corrosive and toxic . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective measures should be taken to prevent the build-up of electrostatic charge, and personal protective equipment should be worn when handling the compound .

Future Directions

While the search results do not provide explicit future directions for 4-(2,4-Dinitrobenzyl)pyridine, its use in organic synthesis and as a pharmaceutical intermediate suggests potential applications in the development of new drugs and other organic compounds .

properties

IUPAC Name

4-[(2,4-dinitrophenyl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNEUAACIBIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398202
Record name 4-(2,4-Dinitrobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dinitrobenzyl)pyridine

CAS RN

1603-85-6
Record name 4-(2,4-Dinitrobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper regarding 4-(2,4-Dinitrobenzyl)pyridine?

A1: The research paper investigates the phenomenon of photoinduced intramolecular proton transfer in 4-(2,4-Dinitrobenzyl)pyridine, alongside its isomer 2-(2,4-dinitrobenzyl)pyridine. While the abstract provided doesn't delve into specific findings, it suggests the researchers were interested in understanding how light absorption triggers proton movement within the molecule. This type of study is crucial for understanding the photochemical properties of compounds, which can have implications in fields like materials science and photochemistry [].

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